![molecular formula C13H17FN2O B5817054 1-(3-fluorobenzyl)-4-piperidinecarboxamide CAS No. 380424-08-8](/img/structure/B5817054.png)
1-(3-fluorobenzyl)-4-piperidinecarboxamide
Overview
Description
1-(3-fluorobenzyl)-4-piperidinecarboxamide, also known as 3F-PC, is a synthetic compound that belongs to the class of piperidine-based psychoactive substances. It is a designer drug that has gained popularity in the research community due to its potential therapeutic applications. 3F-PC is a derivative of the well-known psychoactive substance, phencyclidine (PCP), and has similar pharmacological effects.
Scientific Research Applications
1-(3-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. In addition, it has been investigated for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. 1-(3-fluorobenzyl)-4-piperidinecarboxamide has also been studied for its potential use as a cognitive enhancer and for its ability to improve memory and learning.
Mechanism of Action
The exact mechanism of action of 1-(3-fluorobenzyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to PCP. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in various physiological processes such as learning, memory, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-piperidinecarboxamide are similar to those of PCP. It has been shown to cause dissociative effects, hallucinations, and altered perceptions. It also has analgesic properties and can cause sedation and muscle relaxation. In addition, it has been shown to have neuroprotective and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is its ability to cross the blood-brain barrier and interact with the central nervous system. This makes it a useful tool for studying the mechanisms of various neurological and psychiatric disorders. However, one of the limitations of using 1-(3-fluorobenzyl)-4-piperidinecarboxamide is its potential for abuse and addiction. Therefore, it should be handled with caution and only used for scientific research purposes.
Future Directions
There are several future directions for the study of 1-(3-fluorobenzyl)-4-piperidinecarboxamide. One area of research is the development of novel therapeutic agents based on the structure of 1-(3-fluorobenzyl)-4-piperidinecarboxamide. Another area of research is the investigation of the long-term effects of 1-(3-fluorobenzyl)-4-piperidinecarboxamide on the brain and the body. Additionally, the potential of 1-(3-fluorobenzyl)-4-piperidinecarboxamide as a cognitive enhancer and its ability to improve memory and learning should be further explored. Finally, the development of safer and more effective derivatives of 1-(3-fluorobenzyl)-4-piperidinecarboxamide for therapeutic use should be pursued.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-piperidinecarboxamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It has been extensively studied for its neuroprotective, anti-inflammatory, and analgesic properties, as well as its potential use in the treatment of various psychiatric disorders. The exact mechanism of action of 1-(3-fluorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a non-competitive NMDA receptor antagonist. While 1-(3-fluorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, it should be handled with caution due to its potential for abuse and addiction. Finally, there are several future directions for the study of 1-(3-fluorobenzyl)-4-piperidinecarboxamide, including the development of novel therapeutic agents and the investigation of its long-term effects on the brain and body.
Synthesis Methods
The synthesis of 1-(3-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of 3-fluorobenzyl chloride with piperidinecarboxamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the final product can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUSHWPPJJOZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228940 | |
Record name | 1-[(3-Fluorophenyl)methyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380424-08-8 | |
Record name | 1-[(3-Fluorophenyl)methyl]-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380424-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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